molecular formula C6H6N2 B12111405 1,4-Dihydropyrrolo[3,2-b]pyrrole CAS No. 63156-05-8

1,4-Dihydropyrrolo[3,2-b]pyrrole

Cat. No.: B12111405
CAS No.: 63156-05-8
M. Wt: 106.13 g/mol
InChI Key: AGTXZUSQQMGXGX-UHFFFAOYSA-N
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Description

1,4-Dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of two pyrrole units. It is known for its strong electron-donating properties and has been utilized in various applications, including as a building block for organic semiconductors and fluorescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydropyrrolo[3,2-b]pyrrole can be synthesized through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

1,4-Dihydropyrrolo[3,2-b]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-dihydropyrrolo[3,2-b]pyrrole exerts its effects is primarily through its strong electron-donating properties. This allows it to participate in various electronic interactions and chemical reactions. The molecular targets and pathways involved include interactions with electron-deficient species and participation in charge transfer processes .

Properties

CAS No.

63156-05-8

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyrrole

InChI

InChI=1S/C6H6N2/c1-3-7-6-2-4-8-5(1)6/h1-4,7-8H

InChI Key

AGTXZUSQQMGXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1NC=C2

Origin of Product

United States

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